N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
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Overview
Description
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Preparation Methods
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Chemical Reactions Analysis
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Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Include information on catalysts, solvents, and any specific reaction conditions.
Major Products: Identify the major products formed from these reactions. Discuss the yields and any side products that may be formed.
Scientific Research Applications
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Mechanism of Action
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Comparison with Similar Compounds
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Biological Activity
N-{[4-(2,3-dimethylphenyl)-5-({2-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex compound with potential biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the biological properties of this compound based on recent studies, highlighting its anticancer and antibacterial activities.
Chemical Structure and Properties
The compound features multiple pharmacophoric elements including thiophene and triazole rings which are known for their biological activity. The presence of various substituents such as dimethylphenyl and methoxyphenyl enhances its potential interactions with biological targets.
Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to the target compound have shown potent activity against Hep3B liver cancer cells with IC50 values ranging from 5.46 to 12.58 µM . The mechanism of action involves disruption of microtubule dynamics similar to that of Combretastatin A-4 (CA-4), leading to cell cycle arrest in the G2/M phase and subsequent apoptosis .
Case Study: Compound Interaction with Tubulin
Molecular docking studies indicate that the thiophene moiety plays a critical role in binding to tubulin, enhancing the compound's stability and interaction profile. The most active derivatives exhibited favorable dynamics over a 100 ns simulation period at physiological temperatures, suggesting robust interactions within the binding pocket .
Antibacterial Activity
The compound also exhibits promising antibacterial properties. Thiophene derivatives have been reported to possess significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. For example, certain derivatives demonstrated an antibacterial activity index exceeding that of standard antibiotics like ampicillin .
Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Line | IC50 Value (µM) | Reference |
---|---|---|---|
Anticancer | Hep3B | 5.46 - 12.58 | |
Antibacterial | E. coli | > 83.3% | |
Antibacterial | P. aeruginosa | > 82.6% |
Molecular Docking and In Silico Studies
In silico analyses using molecular docking tools have provided insights into the binding affinity of the compound with various protein targets. The binding scores indicate strong interactions with proteins involved in cancer cell proliferation and bacterial metabolism . Additionally, density functional theory (DFT) calculations revealed important reactivity parameters that correlate with biological activity.
Properties
IUPAC Name |
N-[[4-(2,3-dimethylphenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O3S3/c1-20-7-4-8-25(21(20)2)37-29(18-33-31(40)28-10-6-16-43-28)34-35-32(37)44-19-30(39)38-26(22-11-13-23(41-3)14-12-22)17-24(36-38)27-9-5-15-42-27/h4-16,26H,17-19H2,1-3H3,(H,33,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFQXZJIHFQIHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)OC)CNC(=O)C6=CC=CS6)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
642.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.